molecular formula C20H21N3O2 B10996048 N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide

Cat. No.: B10996048
M. Wt: 335.4 g/mol
InChI Key: PCVMXOOMKWIUIG-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide typically involves the condensation of 2-methyl-4-oxoquinazoline with an appropriate amine and a phenylpropanamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which play a role in inflammation and pain. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinazolinone core with a phenylpropanamide moiety enhances its potential as a therapeutic agent, distinguishing it from other similar compounds .

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]-3-phenylpropanamide

InChI

InChI=1S/C20H21N3O2/c1-15-22-18-10-6-5-9-17(18)20(25)23(15)14-13-21-19(24)12-11-16-7-3-2-4-8-16/h2-10H,11-14H2,1H3,(H,21,24)

InChI Key

PCVMXOOMKWIUIG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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